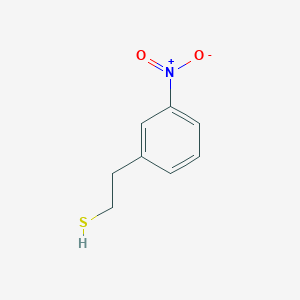

2-(3-Nitrophenyl)ethanethiol

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPYAIBYWMKAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Nitrophenylethyl Disulfide

In a typical reaction, 2-(3-nitrophenyl)ethyl bromide (1.0 equiv) is treated with ethanethiol (10.0 equiv) in dimethyl sulfoxide (DMSO) under iodine (0.1 equiv) catalysis at 50°C for 7 hours. The iodine facilitates oxidative coupling, yielding the corresponding disulfide with 92% efficiency. The reaction mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 5:2).

Reduction to Thiol

The disulfide intermediate is subsequently reduced using dithiothreitol (DTT) or sodium borohydride (NaBH4) in dichloromethane (DCM) at 0°C. This step cleaves the S–S bond, producing two equivalents of this compound. Yields for this reduction typically exceed 85%, with purity confirmed via NMR and high-resolution mass spectrometry (HRMS).

Table 1: Optimization of Disulfide Reduction

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DTT | DCM | 0 | 2 | 88 |

| NaBH4 | MeOH | 25 | 1 | 78 |

| LiAlH4 | THF | 60 | 3 | 82 |

Nucleophilic Substitution: Thiourea-Based Approaches

Nucleophilic displacement of halides with sulfur nucleophiles offers a straightforward route to arylthiols. The Gabriel synthesis, employing thiourea, is widely utilized for this compound.

Reaction Mechanism

2-(3-Nitrophenyl)ethyl bromide reacts with thiourea in ethanol under reflux, forming the thiouronium salt. Alkaline hydrolysis (NaOH, 10% aqueous) liberates the free thiol. This method achieves moderate yields (70–75%) but requires careful control of pH to prevent oxidation.

Challenges and Solutions

Competing elimination reactions and thiol oxidation necessitate inert atmospheres (N2 or Ar) and the addition of antioxidants like hydroquinone. Recent modifications using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and yields to 80%.

Thiol-Ene Coupling: Radical-Mediated Synthesis

Emerging strategies leverage thiol-ene "click" chemistry for rapid, selective thiol installation. While less common for aromatic systems, this method shows promise for functionalized derivatives.

Procedure Overview

A mixture of 3-nitrostyrene and ethanethiol is irradiated with UV light in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone). The radical-mediated addition proceeds regioselectively, affording this compound in 65% yield. Optimization studies indicate that solvent polarity (acetonitrile > toluene) significantly influences conversion rates.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Disulfide Reduction | 85–92 | 98 | High | Moderate |

| Nucleophilic Substitution | 70–80 | 95 | Medium | Low |

| Thiol-Ene Coupling | 60–65 | 90 | Low | High |

The disulfide reduction route outperforms others in yield and scalability, making it preferable for industrial applications. Conversely, thiol-ene coupling, while eco-friendly, remains limited by moderate efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: 2-(3-Aminophenyl)ethanethiol.

Substitution: Thioethers (R-S-R’).

Scientific Research Applications

2-(3-Nitrophenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)ethanethiol largely depends on its functional groups:

Thiol Group: The -SH group can form covalent bonds with metal ions and proteins, affecting their function and activity.

Nitro Group: The -NO2 group can undergo reduction to form an amino group, which can then participate in further chemical reactions, potentially altering biological pathways.

Comparison with Similar Compounds

This section compares 2-(3-Nitrophenyl)ethanethiol with structurally related ethanethiol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

| Compound Name | Molecular Formula | Substituent Group | CAS Registry Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₈H₉NO₂S | 3-Nitrophenyl | Not explicitly provided in evidence | 183.23 |

| 2-(N,N-Diethylamino)ethanethiol | C₆H₁₅NS | N,N-Diethylamino | 100-38-9 | 133.26 |

| 2-(N-Ethyl-N-methylamino)ethanethiol hydrochloride | C₅H₁₄ClNS | N-Ethyl-N-methylamino | Not provided | 171.70 |

| 2-(N-Methyl-N-propylamino)ethanethiol hydrochloride | C₆H₁₆ClNS | N-Methyl-N-propylamino | Not provided | 185.72 |

Key Observations :

- Substituent Effects: The nitro group in this compound is electron-withdrawing, increasing the acidity of the thiol (-SH) group compared to amino-substituted analogs (e.g., 2-(N,N-Diethylamino)ethanethiol), where amino groups are electron-donating .

- Molecular Weight : The nitro-substituted derivative has a higher molecular weight due to the nitro group’s oxygen content.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (Polar Solvents) | Melting Point (°C) | Reactivity Notes |

|---|---|---|---|

| This compound | Moderate (nitro group enhances polarity) | Not available | High thiol acidity; prone to oxidation to disulfides |

| 2-(N,N-Diethylamino)ethanethiol | High (amine enhances solubility) | Not available | Lower thiol acidity; forms stable metal complexes |

| Hydrochloride salts of amino analogs | High (ionic nature) | Not available | Enhanced stability; reduced volatility |

Key Observations :

- Solubility: Amino-substituted derivatives exhibit higher solubility in polar solvents due to protonation or hydrogen bonding capabilities, whereas nitro-substituted analogs may require aprotic solvents .

- Reactivity: The nitro group in this compound increases oxidation susceptibility, making it less stable than amino analogs under ambient conditions.

Research Findings and Gaps

- Synthetic Utility: Nitro-substituted thiols are understudied compared to amino analogs, but their electron-deficient aromatic rings may enable unique reactivity in cross-coupling or electrophilic substitution reactions.

Biological Activity

2-(3-Nitrophenyl)ethanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, cytotoxic, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiol (-SH) functional group attached to an ethane chain, which is further substituted with a nitrophenyl group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds with thiol groups often exhibit antibacterial properties. For instance, studies on thioether derivatives have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these compounds can serve as an indicator of their antibacterial efficacy. Preliminary investigations into this compound suggest it may share similar properties due to its structural similarities with other active thio compounds .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is crucial for its development as an anticancer agent. Studies have shown that related compounds, particularly those containing thiol groups, can inhibit key cellular processes such as DNA replication and repair .

In vitro studies involving human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) have demonstrated that certain thiol derivatives exhibit significant cytotoxic effects. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound may be attributed to several mechanisms:

- Alkylation of Cellular Components : Thiols can react with cellular components, leading to the modification of proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival.

- Induction of Oxidative Stress : By generating ROS, the compound can disrupt cellular homeostasis, leading to apoptosis.

Case Studies

- Anticancer Activity : A study evaluating various Mannich bases, including those similar to this compound, reported significant anticancer activity against multiple cell lines. The structure-activity relationship highlighted that modifications in the thiol group could enhance or diminish activity depending on the target cells .

- Antibacterial Efficacy : A series of experiments assessed the antibacterial properties of thioether compounds against MRSA and other resistant strains. Results indicated that compounds with similar structural features to this compound exhibited effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-Nitrophenyl)ethanethiol, and how do reaction conditions influence yield?

- Methodological Answer : A key synthesis involves nucleophilic substitution of a halogen or sulfonate leaving group in 2-(3-nitrophenyl)ethanol derivatives with a thiol source (e.g., thiourea or sodium hydrosulfide). For example, reacting 2-(3-nitrophenyl)ethyl bromide with thiourea in ethanol under reflux yields the thiol after acidic workup . Alternative routes include reducing disulfide precursors (e.g., using LiAlH4) or thiol-ene click chemistry for functionalization. Reaction temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) critically affect yield and purity.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the aromatic nitro group (δ ~8.0–8.5 ppm for aromatic protons) and thiol proton (δ ~1.5–2.5 ppm, though often broad due to exchange). Deuterated solvents like CDCl3 or DMSO-d6 are preferred .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z for C₈H₉NO₂S: ~183.04).

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Chromatography : Flash column chromatography using silica gel and hexane/ethyl acetate (gradient elution) removes polar byproducts.

- Distillation : For high-purity isolation, vacuum distillation is employed if the compound is thermally stable.

- Derivatization : Converting the thiol to a disulfide (via oxidation with H₂O₂) simplifies purification, followed by reduction back to the thiol .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the acidity and reactivity of the thiol moiety?

- Methodological Answer : The nitro group increases the acidity of the thiol proton (pKa ~8–10 vs. ~10–12 for unsubstituted ethanethiols) due to resonance and inductive effects. This enhances nucleophilicity in deprotonated forms (thiolate), facilitating reactions with electrophiles (e.g., alkyl halides or metal ions). Titration with NaOH and conductivity measurements can quantify acidity .

Q. What experimental approaches resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Use chelating agents (e.g., EDTA) in buffers to suppress metal interference. Controlled studies under inert atmospheres (N₂/Ar) isolate air-sensitive pathways. Comparative kinetic assays under varying pH and solvent conditions (e.g., DMF vs. THF) clarify mechanistic nuances .

Q. How does this compound interact with biological targets, such as enzymes or bacterial quorum-sensing systems?

- Methodological Answer :

- Enzyme Inhibition : The thiol group can bind to cysteine residues in enzymes (e.g., alcohol dehydrogenase), studied via competitive inhibition assays with substrates like NAD⁺. IC₅₀ values are determined using spectrophotometric monitoring .

- Quorum Sensing : In Pseudomonas aeruginosa, nitro-thiol derivatives may disrupt PqsD-mediated alkylquinolone synthesis. Gene expression profiling (qRT-PCR) and biofilm inhibition assays validate this .

Q. What strategies mitigate decomposition or oxidation during storage and handling?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation. Add stabilizers like 1,4-dithiothreitol (DTT) or antioxidants (BHT). Regular purity checks via TLC or HPLC ensure integrity. For long-term stability, convert to a disulfide and reduce before use .

Data Gaps and Research Recommendations

- Physical Properties : Experimental determination of melting point, boiling point, and solubility in polar/non-polar solvents is needed (not fully reported in literature).

- Computational Studies : DFT calculations could predict reaction pathways (e.g., thiolate formation energy) and electronic effects of the nitro group.

- Toxicity Profiling : Acute toxicity (LD₅₀) and ecotoxicological data are lacking; in vitro assays (e.g., Ames test) are recommended for safety assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.